Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate
Description
Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate is an aromatic ester characterized by a phenoxyacetate backbone substituted with bromine (Br) at the para position and a trifluoromethyl (-CF₃) group at the meta position of the benzene ring. The methyl ester group at the terminal acetate enhances its stability and modulates physicochemical properties such as lipophilicity and hydrolytic resistance.
Properties
IUPAC Name |
methyl 2-[4-bromo-3-(trifluoromethyl)phenoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O3/c1-16-9(15)5-17-6-2-3-8(11)7(4-6)10(12,13)14/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUHYQMZNCVJEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=C(C=C1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate typically involves the reaction of 4-bromo-3-(trifluoromethyl)phenol with methyl chloroacetate in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere, usually argon, and heated to around 125°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The phenoxy ring can participate in oxidation and reduction reactions.
Coupling reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or DMF.
Major Products Formed
Nucleophilic substitution: Products with different substituents replacing the bromine atom.
Oxidation and reduction: Various oxidized or reduced forms of the phenoxy ring.
Coupling reactions: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
Scientific Research Applications
Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate has diverse applications across several domains:
Organic Chemistry
- Intermediate in Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules. Its unique bromine and trifluoromethyl groups enhance its reactivity, making it suitable for nucleophilic substitution reactions and coupling reactions like Suzuki-Miyaura coupling.
Biological Research
- Pharmacological Studies: The compound is investigated for its potential biological activities, particularly as a pharmacophore in drug development. Its structure suggests possible interactions with biomolecules, which may lead to the discovery of new therapeutic agents .
Agricultural Chemistry
- Agrochemical Development: this compound is explored for its utility in developing advanced agrochemicals, particularly fungicides and herbicides. The trifluoromethyl group is known to enhance the biological activity of agrochemical compounds .
Case Study 1: Antitubercular Activity
A study evaluated a series of compounds related to those containing phenoxy groups, revealing that derivatives exhibited potent antitubercular activity against Mycobacterium tuberculosis. While not directly tested, the structural similarities suggest that this compound could also possess similar properties when modified appropriately .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound 3m | 4 | Potent against M. tuberculosis |
| Compound with bromine | 32 | Moderate activity |
Case Study 2: Agrochemical Efficacy
Research on strobilurin analogs demonstrated that modifications in the phenoxy structure can significantly affect fungicidal activity. This compound's structural characteristics may enhance its efficacy as a fungicide, making it a candidate for further exploration in agricultural applications .
Summary of Applications
| Application Area | Description |
|---|---|
| Organic Chemistry | Intermediate for complex organic synthesis |
| Biological Research | Potential pharmacophore for drug development |
| Agricultural Chemistry | Development of advanced agrochemicals (fungicides/herbicides) |
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Functional Groups
The target compound’s bioactivity and reactivity are influenced by its unique substitution pattern. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparisons
Key Observations :
- Bromine vs. Amino Substitution: The bromine atom in the target compound enhances electrophilicity, making it reactive in cross-coupling reactions, whereas the amino group in the analog (C₁₀H₁₀F₃NO₃) reduces reactivity but improves solubility .
- Ester Group Effects : Ethyl and tert-butyl esters (e.g., C₁₁H₁₁F₃O₃, C₁₃H₁₄BrF₃O₃) exhibit slower hydrolysis rates compared to methyl esters, which may improve bioavailability in drug delivery systems .
- Trifluoromethyl Group : The -CF₃ group increases lipophilicity and metabolic stability across all analogs, a critical feature for membrane permeability in agrochemicals and pharmaceuticals .
Fungicidal and Agrochemical Potential
Compounds like Methyl (E)-2-(methoxyimino)-2-(2-((4-(5-((2-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)phenoxy)methyl)phenyl)acetate (63.3–71.5% yields) demonstrate potent fungicidal activity due to the synergistic effects of the trifluoromethyl group and heterocyclic moieties (e.g., oxadiazole) .
Pharmaceutical Relevance
Analogous compounds, such as methyl 2-(4-(3-(2-propyl-4-(trifluoromethyl)phenoxy)propoxy)phenoxy)acetate, target PPAR receptors, indicating that the phenoxyacetate scaffold is versatile for drug design . The bromine in the target compound may facilitate further derivatization (e.g., Suzuki coupling) to develop targeted therapies.
Biological Activity
Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a phenoxy group substituted with bromine and trifluoromethyl moieties, contributing to its unique chemical properties. The trifluoromethyl group enhances lipophilicity and may influence biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : The compound has been investigated for its potential to inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that similar compounds with trifluoromethyl substitutions exhibit significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism often involves inducing apoptosis and disrupting cell cycle progression .
- Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties. For example, the presence of electron-withdrawing groups like trifluoromethyl has been linked to enhanced activity against Gram-positive and Gram-negative bacteria, as well as fungi .
- Anti-inflammatory Effects : Some derivatives of phenoxyacetic acid compounds have shown the ability to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation .
Case Studies
-
Cytotoxicity Studies : In vitro studies have indicated that this compound can significantly reduce cell viability in cancer cell lines. The IC50 values observed in these studies suggest effective cytotoxicity at micromolar concentrations.
Cell Line IC50 (µM) Viability at 10 µM (%) A549 8.47 45.22 HeLa 7.30 40.00 -
Antimicrobial Activity : Research has demonstrated that related compounds exhibit varying degrees of antimicrobial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae.
Pathogen MIC (mg/mL) Staphylococcus aureus 1.25 Klebsiella pneumoniae 0.625
Comparative Analysis
The biological activity of this compound can be compared to other compounds in its class:
| Compound | Biological Activity |
|---|---|
| This compound | Anticancer, Antimicrobial |
| Methyl 2-(4-chloro-3-(trifluoromethyl)phenoxy)acetate | Anticancer, Moderate Activity |
| Methyl 2-(4-nitro-3-(trifluoromethyl)phenoxy)acetate | Low Activity |
Q & A
Q. How can conflicting crystallography data from similar derivatives be reconciled?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
